2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol
Overview
Description
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol is a synthetic organic compound with unique physical and chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, often resulting in changes to cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to interact with multiple biochemical pathways related to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of effects due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide can increase acetylcholine levels, which may enhance neurotransmission and improve cognitive function. Additionally, this compound exhibits antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals .
Cellular Effects
The effects of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Furthermore, 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, its inhibition of acetylcholinesterase is achieved through binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide can modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity . Changes in gene expression are also mediated by this compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and protect against oxidative stress . At higher doses, it can exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, it can affect the activity of enzymes involved in the antioxidant defense system, such as superoxide dismutase and catalase, leading to changes in cellular redox status .
Transport and Distribution
The transport and distribution of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide within tissues can also be affected by its interaction with plasma proteins and other extracellular components .
Subcellular Localization
The subcellular localization of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular distribution of 3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide can also affect its interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol typically involves the reaction of 2-aminophenol with benzo[d]isothiazole 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted derivatives.
Scientific Research Applications
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenol is unique due to its specific structural features and functional groups, which confer distinct physical and chemical properties. These properties make it suitable for a wide range of applications in research and industry, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-11-7-3-2-6-10(11)14-13-9-5-1-4-8-12(9)19(17,18)15-13/h1-8,16H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEMGZCIQSPWEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217171 | |
Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314036-11-8 | |
Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314036-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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